Mechanism-Based Inhibition of CYP1A1 and CYP1A2 vs. 1-Amino-4-hydroxyanthracene-9,10-dione
1-Amino-4-chloro-2-methylanthraquinone (compound 1) acts as a mechanism-based inhibitor of cytochrome P450 enzymes 1A1 and 1A2, a property not observed for its close analog 1-amino-4-hydroxyanthracene-9,10-dione (compound 2). This mechanistic difference is attributed to the presence of the 2-methyl group in compound 1 [1].
| Evidence Dimension | Mechanism-based inhibition of CYP1A1 and CYP1A2 |
|---|---|
| Target Compound Data | KI = 5.38 μM, Kinactivation = 1.57 min-1 for CYP1A1; KI = 0.50 μM, Kinactivation = 0.08 min-1 for CYP1A2 |
| Comparator Or Baseline | 1-Amino-4-hydroxyanthracene-9,10-dione (compound 2) did not show mechanism-based inhibition. |
| Quantified Difference | Target compound exhibits time- and concentration-dependent enzyme inactivation; comparator does not. |
| Conditions | In vitro enzyme assays with recombinant cytochrome P450 enzymes, as described in Chemical Research in Toxicology (2012) [1]. |
Why This Matters
Mechanism-based inhibition indicates a covalent or quasi-irreversible interaction, which is crucial for understanding potential drug-drug interactions and for designing inhibitors with sustained effects.
- [1] Sridhar, J., Liu, J., Foroozesh, M., & Stevens, C. L. K. (2012). Inhibition of Cytochrome P450 Enzymes by Quinones and Anthraquinones. Chemical Research in Toxicology, 25(2), 357–365. View Source
